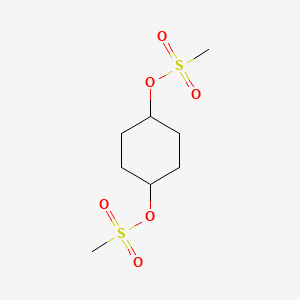

Cyclohexane-1,4-diol dimethanesulfonate

Description

Properties

CAS No. |

37393-54-7 |

|---|---|

Molecular Formula |

C8H16O6S2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

(4-methylsulfonyloxycyclohexyl) methanesulfonate |

InChI |

InChI=1S/C8H16O6S2/c1-15(9,10)13-7-3-5-8(6-4-7)14-16(2,11)12/h7-8H,3-6H2,1-2H3 |

InChI Key |

VOEWECZIRRCJID-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OC1CCC(CC1)OS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)OC1CCC(CC1)OS(=O)(=O)C |

Other CAS No. |

38411-73-3 39967-16-3 |

Synonyms |

cyclohexane-1,4-diol dimethanesulfonate cyclohexane-1,4-diol dimethanesulfonate, (cis)-isomer cyclohexane-1,4-diol dimethanesulfonate, (trans)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclohexane-1,4-dimethanol Dimethanesulfonate

Structural Differences: Cyclohexane-1,4-dimethanol dimethanesulfonate features hydroxymethyl (-CH2OH) groups instead of hydroxyl (-OH) groups on the cyclohexane ring. The additional methylene spacers increase steric hindrance and alter electronic properties. Synthesis: Prepared from cyclohexane-1,4-dimethanol (CAS 105-08-8) and methanesulfonyl chloride, yielding a product with a melting point of 162–163°C . Reactivity: The methylene groups reduce the leaving group ability of the sulfonate compared to the diol derivative, slowing nucleophilic substitution reactions. This makes it less reactive in alkylation processes but more stable in acidic conditions .

trans-Cyclohexane-1,4-diyl Bis(4-nitrophenyl) Dicarbonate

Functional Groups : This compound replaces hydroxyls with 4-nitrophenyl carbonate groups.

Synthesis : Derived from trans-cyclohexane-1,4-diol and 4-nitrophenylchloroformate. The trans isomer exhibits distinct solubility, enabling separation from cis isomers during recrystallization .

Applications : Used in polymer crosslinking due to its photoreactive nitro groups. Unlike the sulfonate ester, it participates in photoinitiated radical reactions rather than nucleophilic substitutions .

Cyclohexane-1,4-diol Dicarbamate

Reactivity : Prepared by reacting cyclohexane-1,4-diol with phosgene and ammonia. Carbamate groups (-OCONH2) offer hydrogen-bonding capabilities, enhancing solubility in polar solvents. Unlike sulfonates, carbamates are less electrophilic but more biodegradable, making them suitable for controlled-release drug formulations .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Cyclohexane-1,4-diol Derivatives

Stereochemical Influence

- Cis vs. Trans Isomers: Cyclohexane-1,4-diol exists as a mixture of cis and trans isomers. The trans isomer (diequatorial conformation) is more thermally stable and less soluble in polar solvents like ethanol, enabling isomer separation during synthesis . Derivatives like the dicarbonate show enhanced crystallinity when derived from the trans isomer .

Reactivity in Polymer Chemistry

- Sulfonate vs. Carbonate : Sulfonate esters (e.g., dimethanesulfonate) act as leaving groups in step-growth polymerization, forming ether or sulfide linkages. In contrast, carbonate derivatives (e.g., bis(4-nitrophenyl) dicarbonate) undergo condensation reactions to form polycarbonates .

- Comparison with Bisphenol Derivatives: Cyclohexane-based monomers (e.g., 4,4'-[trans-1,4-cyclohexanebis(methylene)] bisphenol) impart rigidity and thermal stability to poly(arylene ether sulfone)s, similar to aromatic bisphenols but with improved solubility due to the aliphatic ring .

Preparation Methods

Cis-1,4-Cyclohexanediol via Reductive Hydrolysis

Patent CN107759446B details a high-yield synthesis of cis-1,4-cyclohexanediol from 4-(acyloxy)cyclohexanone precursors. The method employs lithium aluminum hydride (LiAlH(OC(CH₃)₃)₃) in tetrahydrofuran (THF) at -10°C, followed by hydrolysis. This two-step protocol achieves 40.6% yield of cis-CHD with 39% stereoselectivity, outperforming earlier Ru-catalyzed approaches (17% selectivity). Key advantages include operational simplicity and scalability, as demonstrated by gram-scale production (124.3 g starting material).

Analytical Validation and Process Scaling

Chromatographic Purification

Column chromatography (petroleum ether:ethyl acetate, 10:1) effectively isolates CHD derivatives, as demonstrated in CN107759446B. For dimethanesulfonate purification, analogous methods using gradient elution (e.g., hexane:ethyl acetate) could resolve ester byproducts.

Spectroscopic Characterization

¹H NMR data from CN107759446B (δ 4.59 ppm for hydroxyl protons) provide a benchmark for diol identification. Post-sulfonylation, the disappearance of hydroxyl signals and emergence of methanesulfonate peaks (δ ~3.0 ppm for CH₃SO₃) confirm successful esterification.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Cyclohexane-1,4-diol dimethanesulfonate, and what critical parameters influence reaction efficiency?

- Methodological Answer : The most documented synthesis involves reacting cyclohexane-1,4-dimethanol with methanesulfonyl chloride in pyridine at 5–10°C. Key parameters include:

- Temperature control : Maintaining low temperatures (~5–10°C) minimizes side reactions like hydrolysis or over-sulfonation.

- Molar ratios : A 1:2.5 molar ratio of diol to methanesulfonyl chloride ensures complete mesylation.

- Workup : Precipitation in dilute HCl followed by recrystallization (benzene-petroleum ether) yields 56% purity .

- Critical Data : Yield optimization requires precise stoichiometry and rapid quenching to prevent decomposition.

Q. How can researchers confirm the successful synthesis of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for downfield shifts of the methylene protons adjacent to the mesyl groups (δ ~4.2–4.5 ppm) and the characteristic singlet for methanesulfonate (-SO₃CH₃, δ ~3.0 ppm).

- IR Spectroscopy : Confirm sulfonate ester formation via S=O asymmetric stretching (~1350 cm⁻¹) and symmetric stretching (~1170 cm⁻¹).

- Melting Point : Reported melting points (162–163°C) provide a preliminary purity check .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in this compound derivatives during synthesis?

- Methodological Answer :

- Isomer Separation : Use chiral chromatography or fractional crystallization to isolate cis vs. trans isomers, as the diol’s chair conformation influences mesylation reactivity .

- Computational Modeling : Predict steric and electronic effects of substituents using DFT calculations to guide synthetic routes.

- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing crystal packing and hydrogen-bonding patterns .

Q. How do solvent and base selection impact mesylation efficiency in synthesizing this compound?

- Methodological Answer :

- Pyridine as Base : Acts as both a base (neutralizing HCl) and a polar aprotic solvent, enhancing nucleophilic substitution. Alternatives like triethylamine may require anhydrous conditions to avoid hydrolysis.

- Solvent Polarity : Non-polar solvents (e.g., dichloromethane) reduce side reactions but slow reaction kinetics. Polar solvents (e.g., THF) improve solubility but risk diol oxidation.

- Data-Driven Optimization : Pilot reactions with varying solvent/base combinations can identify trade-offs between yield and purity .

Q. How should researchers address discrepancies in reported yields of this compound across studies?

- Methodological Answer :

- Reproducibility Audit : Verify critical variables (e.g., reagent purity, cooling rate) against the original protocol .

- Byproduct Analysis : Use LC-MS to detect incomplete mesylation or sulfonic acid derivatives, which may explain yield variations.

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments.

Application-Oriented Questions

Q. What biomedical applications are plausible for this compound derivatives, and what in vitro models are suitable for initial testing?

- Methodological Answer :

- Prodrug Design : The dimethanesulfonate group can act as a leaving group, enabling conjugation with cytotoxic agents (e.g., analogous to cyclophosphamide derivatives) .

- In Vitro Models :

- Cancer Cell Lines : Test antiproliferative activity in HeLa or MCF-7 cells using MTT assays.

- Hydrolysis Kinetics : Simulate physiological conditions (pH 7.4, 37°C) to assess stability and metabolite release.

- Toxicology Screening : Partner with labs specializing in ATSDR protocols for preliminary hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.